molecular formula C6H10O2 B101811 4-Methoxy-3,6-dihydro-2H-pyran CAS No. 17327-22-9

4-Methoxy-3,6-dihydro-2H-pyran

Cat. No.: B101811
CAS No.: 17327-22-9
M. Wt: 114.14 g/mol
InChI Key: FSMHNRHLQAABPS-UHFFFAOYSA-N
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Description

4-Methoxy-3,6-dihydro-2H-pyran is a heterocyclic compound with the molecular formula C6H10O2. It is a derivative of dihydropyran, characterized by the presence of a methoxy group at the fourth position. This compound is notable for its utility in organic synthesis, particularly as a protecting group for hydroxyl functions in nucleosides and chiral alcohols.

Mechanism of Action

Target of Action

4-Methoxy-3,6-dihydro-2H-pyran is primarily used as a protecting group for alcohols . It is particularly used in the solid-phase synthesis of oligoribonucleotides . The compound’s primary targets are therefore the hydroxyl groups present in these molecules.

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming a tetrahydropyranyl (THP) ether . This reaction protects the alcohol from a variety of reactions. The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of oligoribonucleotides . By protecting the hydroxyl groups, the compound prevents unwanted side reactions, thereby ensuring the correct assembly of the oligoribonucleotide sequence.

Result of Action

The primary result of the action of this compound is the protection of alcohol groups during the synthesis of oligoribonucleotides . This protection allows for the precise assembly of the desired sequence, which is crucial for the function of the resulting oligoribonucleotide.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is known to discolor to deep yellow on storage . Additionally, it is resistant to strong bases but can undergo changes under low pH values or Lewis acid conditions . Therefore, careful control of the experimental conditions, including temperature, pH, and the presence of other reagents, is necessary to ensure the effective use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3,6-dihydro-2H-pyran can be synthesized through the elimination of methanol from 4,4-dimethoxytetrahydropyran using titanium tetrachloride (TiCl4) as a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the elimination process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield tetrahydropyran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products:

    Oxidation: Lactones and carboxylic acids.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is widely used as a protecting group for hydroxyl functions in organic synthesis, particularly in the synthesis of oligoribonucleotides.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimalarial and antituberculosis properties.

    Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: Another dihydropyran derivative, commonly used as a protecting group for hydroxyl functions.

    Tetrahydropyran: A fully saturated analog of dihydropyran, used in similar applications but with different reactivity profiles.

Uniqueness: 4-Methoxy-3,6-dihydro-2H-pyran is unique due to the presence of the methoxy group, which provides enhanced stability and specific reactivity compared to other dihydropyran derivatives. This makes it particularly valuable in protecting group chemistry, where stability under various conditions is crucial.

Properties

IUPAC Name

4-methoxy-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHNRHLQAABPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169567
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17327-22-9
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17327-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-4-methoxy-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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